N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide, also known as BPB, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool for studying certain biological processes. BPB is a sulfonamide derivative that has been shown to selectively inhibit the activity of a specific type of enzyme, making it a valuable tool for researchers studying the role of this enzyme in various biological systems.
Scientific Research Applications
DNA Methylation and Carcinogen Exposure
Research has shown that low-level exposure to benzene, a compound structurally related to "N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide," can induce changes in DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation. This is significant in subjects with low-level exposure to carcinogens, suggesting potential epigenetic mechanisms in carcinogenesis (Bollati et al., 2007).
Novel Inhibitors for Cancer Therapy
The study of SLC-0111, a ureido-substituted benzenesulfonamide molecule and a novel inhibitor of carbonic anhydrase IX, demonstrated safety in patients with advanced solid tumors. This supports its potential use in future clinical investigations for cancer treatment, indicating the relevance of benzenesulfonamide derivatives in therapeutic applications (McDonald et al., 2020).
Neuroprotective Effects and Cognitive Improvement
Sodium benzoate, another compound in the benzenesulfonamide class, showed significant improvements in cognitive and overall functions in patients with early-phase Alzheimer's Disease. This suggests that D-amino acid oxidase inhibition, a mechanism facilitated by benzoate, could be a novel approach for treating early dementing processes (Lin et al., 2014).
Antidiabetic Potential
Glycodiazine, another derivative, demonstrated antihyperglycemic effects in clinical trials for diabetes mellitus. This highlights the potential utility of benzenesulfonamide derivatives in developing effective oral antihyperglycemic agents (Choi & Kreines, 1968).
Toxicity and Safety Concerns
Despite the promising applications, it is crucial to monitor the safety profiles of benzenesulfonamide derivatives. Cases have reported significant toxicity and multiorgan failure associated with 1-Benzylpiperazine (BZP), a synthetic stimulant within this class. Such reports underline the importance of careful consideration of the toxicological aspects when exploring the scientific applications of these compounds (Gee et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asacetylcholinesterase and beta-secretase 1 , which play crucial roles in neural signaling and amyloid precursor protein processing, respectively.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide . .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,19-9-5-2-6-10-19)20-15-17-11-13-21(14-12-17)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGFGLJSNHBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.